molecular formula C20H19ClFN3O3S B2872526 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole CAS No. 823829-91-0

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole

Cat. No.: B2872526
CAS No.: 823829-91-0
M. Wt: 435.9
InChI Key: KUYBIRBICYKWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a fluorophenyl group, and a methylpiperazinyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole core, followed by the introduction of the chlorophenyl, fluorophenyl, and methylpiperazinyl groups through various substitution and coupling reactions. Key steps may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Fluorophenyl Group: This can be accomplished through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Incorporation of the Methylpiperazinyl Group: This step may involve nucleophilic substitution reactions using methylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the design of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)thiazole
  • 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)imidazole
  • 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazole

Uniqueness

Compared to these similar compounds, 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole stands out due to its oxazole ring, which imparts distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable molecule for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYBIRBICYKWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.